N-Tritylglycine
Overview
Description
N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is an organic compound with the chemical formula C21H19NO2. It is commonly used as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. The trityl group can be easily introduced and removed by acid-catalyzed reactions, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is primarily used in the preparation of peptides . .
Mode of Action
As a peptide synthesis reagent, it likely interacts with other amino acids and proteins to form peptides .
Biochemical Pathways
Given its role in peptide synthesis, it may be involved in protein synthesis and metabolism pathways .
Result of Action
As a peptide synthesis reagent, it likely contributes to the formation of peptides, which can have various roles in cellular function depending on their composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tritylglycine is typically synthesized by reacting trityl alcohol with glycine under acidic conditions. The reaction involves the formation of an ester bond between the trityl group and the glycine molecule. The product is then purified through crystallization, filtration, and washing .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for crystallization and filtration helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-Tritylglycine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove the trityl group, yielding free glycine.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Free glycine and trityl alcohol.
Substitution: Substituted glycine derivatives
Scientific Research Applications
N-Tritylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of functional groups.
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of various fine chemicals and pharmaceuticals .
Comparison with Similar Compounds
- N-Phenylglycine
- 2,2-Diphenylglycine
- N-Formylglycine
Comparison: N-Tritylglycine is unique due to its trityl protecting group, which offers stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2-(tritylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290092 | |
Record name | N-Tritylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5893-05-0 | |
Record name | 5893-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Tritylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-tritylglycine derivatives interesting for host-guest chemistry?
A1: Researchers have explored this compound derivatives, such as N,N'-ditrityldiketopiperazine, as potential host molecules in crystalline host-guest complexes []. This is due to the presence of the bulky trityl (triphenylmethyl) groups, which can act as "spacers" and create cavities for accommodating guest molecules within the crystal lattice. While not initially designed for this purpose, N,N'-ditrityldiketopiperazine was found to form complexes with small molecules like methylene chloride, highlighting its potential in this area.
Q2: How does the structure of tritylamines, including this compound derivatives, affect their base strength?
A2: Studies show that the pKBH+ values (representing the pKa of the corresponding tritylammonium ions) for various tritylamines, including this compound methyl ester and N-tritylanilines, are surprisingly consistent at around 9 []. This value is similar to those observed for simpler alkylamines. The bulky trityl group appears to sterically hinder the solvation of the protonated cation, and in the case of anilines, it minimizes resonance interaction between the aromatic ring and the amino group. This leads to a more uniform base strength across various tritylamine derivatives.
Q3: Has this compound been used in analytical chemistry applications?
A3: Yes, a derivative of this compound, AMACE1 (Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride), has been explored as a reagent for analyzing oxidative sugar damage in DNA []. AMACE1 can be coupled to small organic analytes containing keto or carboxylic acid groups, making it potentially useful for trace organic analysis.
Q4: What insights can X-ray crystallography provide about this compound and its derivatives?
A4: Crystallographic studies have provided valuable information about the molecular structure of this compound and its derivatives. For instance, X-ray crystallography revealed that this compound exists as a zwitterion in its crystalline state []. Additionally, the crystal structure of this compound methylamide has also been determined [], contributing to the understanding of structural features in this class of compounds. Further investigation using techniques like X-ray crystallography can provide more detailed insights into bond lengths, conformations, and intermolecular interactions of these molecules.
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